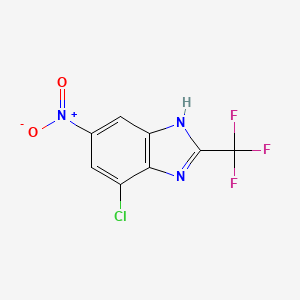![molecular formula C13H9F3O3S B13740837 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid CAS No. 443143-60-0](/img/structure/B13740837.png)
4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Trifluoromethyl)[1,1’-biphenyl]-4-sulfonic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further substituted with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The sulfonation step can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4’-(Trifluoromethyl)[1,1’-biphenyl]-4-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group to produce sulfonates.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, sulfonates, and other functionalized compounds .
Scientific Research Applications
4’-(Trifluoromethyl)[1,1’-biphenyl]-4-sulfonic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4’-(Trifluoromethyl)[1,1’-biphenyl]-4-sulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the biphenyl structure and sulfonic acid group.
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring, differing in their functional groups and overall structure.
Uniqueness: 4’-(Trifluoromethyl)[1,1’-biphenyl]-4-sulfonic acid is unique due to the combination of the trifluoromethyl group, biphenyl structure, and sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
443143-60-0 |
|---|---|
Molecular Formula |
C13H9F3O3S |
Molecular Weight |
302.27 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H9F3O3S/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(17,18)19/h1-8H,(H,17,18,19) |
InChI Key |
OKIRNOHENRFVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-](/img/structure/B13740764.png)







![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)
![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
